N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001499
InChI: InChI=1S/C11H16N2O/c1-13(10-5-8-14-9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC16001499

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name N-methyl-N-(oxan-4-yl)pyridin-2-amine
Standard InChI InChI=1S/C11H16N2O/c1-13(10-5-8-14-9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3
Standard InChI Key XEYBYAJTSIERMY-UHFFFAOYSA-N
Canonical SMILES CN(C1CCOCC1)C2=CC=CC=N2

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 2-position by an amine group. This amine is further functionalized with two distinct substituents: a methyl group (-CH₃) and a tetrahydropyran-4-yl group. The tetrahydropyran moiety introduces a six-membered oxygen-containing heterocycle in its chair conformation, contributing to the molecule’s stereoelectronic profile .

Stereochemical Considerations

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
SMILESCN(C1CCOCC1)C2=CC=CC=N2
InChI KeyXEYBYAJTSIERMY-UHFFFAOYSA-N
PubChem CID84820073

These descriptors facilitate database searches and computational modeling efforts .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

A plausible retrosynthetic approach involves disconnecting the amine group into two precursors:

  • Pyridin-2-amine: Serves as the aromatic backbone.

  • N-Methyltetrahydro-2H-pyran-4-amine: Provides the alkylamine substituent .

Coupling these components via nucleophilic substitution or reductive amination could yield the target molecule.

Preparation of N-Methyltetrahydro-2H-pyran-4-amine

This intermediate is synthesized through:

  • Ring-opening of tetrahydropyran-4-one with methylamine under reducing conditions (e.g., NaBH₃CN).

  • Purification via distillation or recrystallization, achieving a boiling point of 165°C and density of 0.93 g/cm³ .

Coupling to Pyridine

Reaction of pyridin-2-amine with N-methyltetrahydro-2H-pyran-4-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitates N-alkylation. Alternative methods include Ullmann-type couplings using copper catalysts.

Industrial-Scale Considerations

Large-scale production would prioritize:

  • Catalyst efficiency: Transition metal catalysts to minimize side reactions.

  • Green chemistry principles: Solvent recycling and energy-efficient heating methods.
    Yield optimization remains unreported in public literature, highlighting a research gap .

Physicochemical Properties

Thermodynamic Parameters

Experimental data on melting/boiling points are absent, but computational predictions (e.g., via ChemAxon software) suggest:

  • Melting point: ~45–65°C (based on analogous pyridine derivatives).

  • LogP: ~1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-O-C vibrations (~1100 cm⁻¹) from the tetrahydropyran ring.

  • NMR: ¹H NMR would show pyridine protons as a multiplet (δ 7.0–8.5 ppm), tetrahydropyran protons as multiplets (δ 1.5–4.0 ppm), and a singlet for the N-methyl group (δ 2.3–2.5 ppm).

Industrial and Research Applications

Pharmaceutical Intermediate

The molecule serves as a precursor in synthesizing:

  • Kinase inhibitors: Pyridine cores are prevalent in EGFR and ALK inhibitors.

  • Antiviral agents: Structural motifs align with HCV NS5A inhibitors.

Ligand Design in Catalysis

The amine and ether functionalities make it a candidate for transition metal ligands in cross-coupling reactions. Palladium complexes could catalyze Suzuki-Miyaura couplings .

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